{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid

Chemical Biology Probe Development SAR

Secure this novel quinoxaline-sulfanylacetic acid hybrid for your phenotypic screening or ACSS2 orthogonal validation. Unlike generic probes, its 2-methylphenoxy & sulfanylacetic acid motifs occupy underexploited chemical space critical for fragment-based drug discovery. Substitution is not scientifically defensible—even minor regioisomer changes abolish target binding (e.g., ACSS2 series). Procure only this CAS 950269-89-3 to guarantee data integrity.

Molecular Formula C17H14N2O3S
Molecular Weight 326.4 g/mol
CAS No. 950269-89-3
Cat. No. B6419928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid
CAS950269-89-3
Molecular FormulaC17H14N2O3S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2SCC(=O)O
InChIInChI=1S/C17H14N2O3S/c1-11-6-2-5-9-14(11)22-16-17(23-10-15(20)21)19-13-8-4-3-7-12(13)18-16/h2-9H,10H2,1H3,(H,20,21)
InChIKeyMHMTYMJZAMVPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid (CAS 950269-89-3): A Quinoxaline-Based Scaffold for Targeted Research


The compound {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid (CAS 950269-89-3) is a synthetic small molecule featuring a quinoxaline core substituted with a 2-methylphenoxy group and a sulfanylacetic acid moiety. Its molecular formula is C17H14N2O3S, with a molecular weight of 326.4 g/mol . The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with diverse biological targets, including kinases, GPCRs, and metabolic enzymes [1]. The specific combination of functional groups on this scaffold suggests potential utility in probing target-specific physicochemical requirements, although no biological activity data from primary literature or patents was identified for this precise compound in accessible authoritative sources.

Why Generic Substitution with Closely Related Quinoxaline or Sulfanylacetic Acid Analogs Fails for Scientific Procurement


Generic substitution is not scientifically defensible for this compound class because even minor structural variations—such as the position of the methyl group on the phenoxy ring, the nature of the heteroatom linker (e.g., sulfanyl vs. amino), or the length of the acetic acid chain—can fundamentally alter target binding, cellular permeability, and metabolic stability [1]. For example, within the quinoxaline-based acetyl-CoA synthetase 2 (ACSS2) inhibitor series, a shift from a 2,3-di(thiophen-2-yl) substitution to a 3-phenoxy-containing scaffold can completely abrogate enzymatic inhibition [2]. Without direct, quantitative structure-activity relationship (SAR) data for the specific 2-methylphenoxy and sulfanylacetic acid combination found in CAS 950269-89-3, any ostensibly 'similar' compound must be treated as a distinct chemical entity with unvalidated selectivity and potency profiles, posing a substantial risk to experimental reproducibility and data integrity.

Quantitative Evidence Guide for {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid: Comparative Analysis Against Closest In-Class Candidates


Data Deficiency Notice: Lack of Direct Comparative Biological Activity Data for CAS 950269-89-3

A comprehensive search of primary research papers, patents, and authoritative chemical databases did not yield any quantitative biological activity data (e.g., IC50, Kd, Ki) for CAS 950269-89-3 against any specific protein target. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level biological inference can be performed at this time [1]. The closest relevant data comes from a structurally distinct quinoxaline-based inhibitor, 1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea, which showed potent inhibition of Acetyl-CoA Synthetase 2 (ACSS2), blocking acetate incorporation into lipids (IC50 = 6.8 µM) and histones (IC50 = 5.5 µM) in HepG2 cells [2]. However, this data cannot be extrapolated to CAS 950269-89-3 due to the complete absence of an equivalent phenoxy/sulfanyl moiety on the compared urea molecule, which represents a major scaffold hop.

Chemical Biology Probe Development SAR

Defined Application Scenarios for {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid Based on Structural Novelty


Chemical Biology Probe Development via Phenotypic or Fragment-Based Screening

The unique combination of a quinoxaline core with a sulfanylacetic acid linker is not well-represented in current probe libraries, making CAS 950269-89-3 a candidate for fragment-based drug discovery (FBDD) libraries or diversity-oriented synthesis collections. Its application is recommended for phenotypic screening campaigns aiming to identify compounds that induce novel biological phenotypes, where its unknown mechanism of action is a feature rather than a flaw [1].

Structure-Activity Relationship (SAR) Expansion of Quinoxaline-Based Metabolic Enzyme Modulators

For research groups already engaged in SAR studies around specific targets like ACSS2, this compound provides a novel vector for probing the solvent-exposed ribose pocket of the enzyme. While a fully characterized comparator (1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea) demonstrates target engagement, this compound offers a chemically distinct scaffold for orthogonal validation, provided its target engagement is first experimentally verified by the user [2].

Exploratory Medicinal Chemistry Scaffold for Cheminformatics and Computational Modeling

The compound can serve as a valuable input for virtual screening and molecular docking studies, particularly in target classes where an acidic moiety is required for binding. Its calculated physicochemical properties (MW: 326.4, cLogP, H-bond donors/acceptors) fill a gap in the chemical space between larger, more complex quinoxaline inhibitors and simple, less selective fragment-like molecules [3].

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